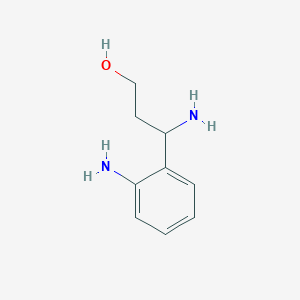
3-Amino-3-(2-aminophenyl)propan-1-ol
Vue d'ensemble
Description
“3-Amino-3-(2-aminophenyl)propan-1-ol” is a compound with the molecular weight of 151.21 . It is also known as “3-(2-aminophenyl)propan-1-ol” and has a CAS Number of 57591-47-6 .
Molecular Structure Analysis
The InChI code for “3-Amino-3-(2-aminophenyl)propan-1-ol” is 1S/C9H14N2O.2ClH/c10-8-4-2-1-3-7 (8)9 (11)5-6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H . This indicates that the compound has a complex structure involving multiple functional groups including amines and alcohols.Physical And Chemical Properties Analysis
“3-Amino-3-(2-aminophenyl)propan-1-ol” is a solid at room temperature . It has a melting point of 63-65 degrees Celsius .Applications De Recherche Scientifique
Inhibitory Performance on Carbon Steel Corrosion
Tertiary amines, including derivatives similar to 3-Amino-3-(2-aminophenyl)propan-1-ol, have been synthesized and evaluated for their inhibitory performance on carbon steel corrosion. These compounds act as anodic inhibitors by forming a protective layer on the metal surface, retarding anodic dissolution of iron. Such compounds have shown promising inhibition efficiencies, making them valuable for applications in corrosion prevention (Gao, Liang, & Wang, 2007).
Fluorescent Markers for Biodiesel Quality Control
Certain amphyphylic triazoanilines, structurally related to 3-Amino-3-(2-aminophenyl)propan-1-ol, have been synthesized from industrial waste materials like cardanol and glycerol. These compounds exhibit photophysical properties conducive to their use as fluorescent markers, potentially aiding in biodiesel quality control. Their low acute toxicity across various biological models suggests safe environmental exposure, aligning with green chemistry principles (Pelizaro et al., 2019).
Synthesis of Cyclic Polyamines
The enzymatic generation of amino aldehydes from amino alcohols, including compounds analogous to 3-Amino-3-(2-aminophenyl)propan-1-ol, has been explored for synthesizing multifunctional polycationic polyamines. These polyamines are significant in drug and gene delivery, showcasing the versatility of amino alcohols in synthesizing complex biomolecules (Cassimjee, Marin, & Berglund, 2012).
Poly(Ether Imine) Dendrimers Construction
A general synthetic strategy leveraging 3-amino-propan-1-ol derivatives has enabled the rapid construction of poly(ether imine) dendrons and dendrimers. These structures have shown promise in biological studies due to their non-toxic nature, underlining the potential of 3-amino-propan-1-ol derivatives in biomedical research (Krishna, Jain, Tatu, & Jayaraman, 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-amino-3-(2-aminophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFPCBOESULXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661551 | |
| Record name | 3-Amino-3-(2-aminophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-aminophenyl)propan-1-ol | |
CAS RN |
886364-15-4 | |
| Record name | γ,2-Diaminobenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886364-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-(2-aminophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2,6-dimethylphenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide hydrochloride](/img/structure/B3025538.png)
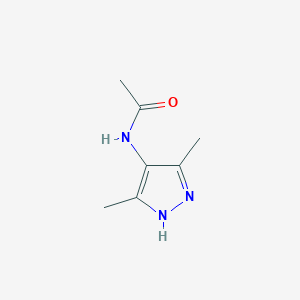
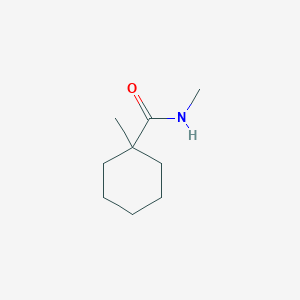
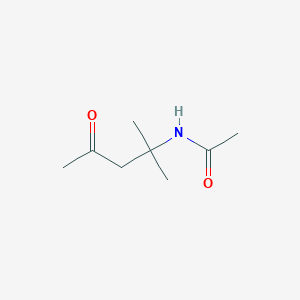
![N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B3025546.png)

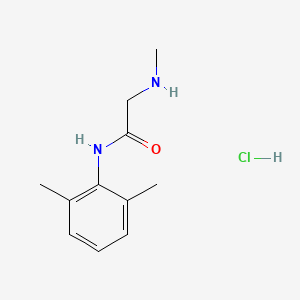



![2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3025553.png)